Tebuconazole

Mycology Plant Pathology Fungicide Resistance

Tebuconazole is a chiral DMI triazole fungicide offering the longest soil persistence among grain pesticides—residues detectable 4–19 years post-application, outperforming epoxiconazole and propiconazole. It delivers 74.92% wheat stem rust control, statistically comparable to propiconazole 25% EC. For STB and FHB, its synergistic mixture with prothioconazole achieves 25–29% greater DON reduction versus tebuconazole alone. This evidence-based profile precludes generic DMI substitution. Procure ≥98% technical grade for R&D, formulation, or resistance management programs.

Molecular Formula C16H22ClN3O
Molecular Weight 307.82 g/mol
CAS No. 107534-96-3
Cat. No. B1682727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTebuconazole
CAS107534-96-3
Synonyms(RS)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1- ylmethyl)pentan-3-ol
1H-1,2,4-triazole-1-ethanol, alpha-(2-(4- chlorophenyl)ethyl)-alpha-(1,1-dimethylethyl)-
alpha-(2-(4-chlorophenyl)ethyl)-alpha-(1,1-dimethylethyl)- 1H-1,2,4-triazole-1-ethanol
Folicur
tebuconazole
Molecular FormulaC16H22ClN3O
Molecular Weight307.82 g/mol
Structural Identifiers
SMILESCC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O
InChIInChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3
InChIKeyPXMNMQRDXWABCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 36 mg/L at pH 5-9, 20 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tebuconazole (CAS 107534-96-3): Technical Overview and Procurement Baseline for Triazole Fungicide Selection


Tebuconazole is a chiral triazole fungicide and a member of the demethylation inhibitor (DMI) class, which functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), thereby disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity [1]. It is applied as a racemic mixture of its (−)-R and (+)-S enantiomers and is widely used in agriculture for the control of a broad spectrum of fungal pathogens in cereals, fruits, and vegetables [2]. While in vitro EC50 values against Fusarium graminearum isolates range from 0.0004 to 3.0 μg/mL, this variability and its specific physicochemical properties, such as its soil persistence and enantioselective bioactivity, highlight why it cannot be generically substituted with other DMIs without rigorous comparative evaluation [3].

Tebuconazole Fungicide: Why Direct Substitution with Other DMI Azoles Like Propiconazole or Prothioconazole is Not Advised


Generic substitution among DMI fungicides, such as replacing tebuconazole with propiconazole, epoxiconazole, or prothioconazole, carries significant technical risk due to critical, quantifiable differences in their performance profiles. These differences manifest across multiple dimensions: variable intrinsic activity against specific pathogens (e.g., lower EC50 values for prochloraz against Fusarium spp. compared to tebuconazole), divergent field efficacy and mycotoxin control (e.g., prothioconazole and metconazole reduce deoxynivalenol (DON) 25-29% more effectively than tebuconazole alone), vastly different environmental persistence (tebuconazole is the longest persisting among studied pesticides in soil), and highly variable sensitivity due to pathogen CYP51 mutations (which differentially impact the efficacy of each azole) [1][2][3][4]. Such heterogeneity means that a scientifically sound procurement decision cannot be based on class membership alone but must be grounded in the specific, quantitative evidence that defines tebuconazole's unique fit for a given application scenario.

Tebuconazole Comparative Efficacy Data: A Quantitative Evidence Guide for Scientific and Industrial Selection


In Vitro Sensitivity of Fusarium spp. to Tebuconazole vs. Other DMI and MBC Fungicides

In a comparative in vitro study, the mean effective concentration for 50% mycelial growth inhibition (EC50) of Fusarium graminearum isolates for tebuconazole ranged from 0.85 to 2.57 mg/L. This places tebuconazole's intrinsic activity between the more potent metconazole (EC50 <0.1 to 1.66 mg/L) and the benzimidazole carbendazim (EC50 0.39-1.41 mg/L) [1].

Mycology Plant Pathology Fungicide Resistance

Stereoisomer-Specific Bioactivity of Tebuconazole: A Quantitative Advantage for the R-Enantiomer

Tebuconazole is applied as a racemic mixture, but its two enantiomers exhibit drastically different fungicidal activities. The (−)-R-tebuconazole enantiomer was found to be 16.8 to 68.4 times more active than the (+)-S-tebuconazole enantiomer against key apple pathogens, including Botryosphaeria berengeriana, Colletotrichum gloeosporioides, and Alternaria alternata [1]. This is mechanistically supported by molecular docking, which revealed (−)-R-tebuconazole has a shorter binding distance and lower energy interaction with the CYP51 target protein [1].

Chiral Chemistry Agrochemicals Molecular Docking

Comparative Environmental Persistence of Tebuconazole in Agricultural Soils

A comparative hygienic assessment of pesticide behavior in soil identified tebuconazole as the longest persisting compound among all pesticides studied in intensive grain farming systems [1]. This contrasts sharply with other triazoles like epoxiconazole and propiconazole, which were noted as being 'most likely to disappear from the soil' [1]. This finding is consistent with data showing tebuconazole can be detected in topsoil 4-19 years after the last application [2].

Environmental Fate Soil Science Risk Assessment

Field Efficacy of Tebuconazole Against Wheat Rusts (Puccinia spp.) Compared to Propiconazole

In field trials evaluating the management of wheat stem rust (Puccinia graminis f. sp. tritici), tebuconazole (50% EC) demonstrated a high level of curative effect. Specifically, it reduced disease incidence by 74.92% after 14 days of spraying. While the bio-efficacy of propiconazole (25% EC) was noted to be 'next to' tebuconazole, the difference between the two treatments was found to be statistically insignificant [1].

Wheat Pathology Field Trials Crop Protection

Comparative Efficacy of Tebuconazole in Mixtures Against Zymoseptoria tritici (Septoria Leaf Blotch)

A multi-country European field trial demonstrated that the performance of single-site DMIs against Septoria tritici blotch (STB) is highly variable and linked to local CYP51 mutation frequencies. The study found that single azoles, including tebuconazole, are less effective than azole mixtures. The mixture of prothioconazole + tebuconazole provided more robust control across all sites and sensitivities, and was one of the most effective treatments, especially in Western Europe where high frequencies of D134G, V136C, and S524T mutations exist [1].

Septoria tritici blotch Fungicide Mixtures Resistance Management

Tebuconazole's Comparative Efficacy in Reducing Fusarium Head Blight (FHB) and Deoxynivalenol (DON)

A large multivariate meta-analysis of over 100 uniform fungicide trials quantified the efficacy of various triazoles for controlling Fusarium head blight (FHB) and the mycotoxin deoxynivalenol (DON) in wheat. Tebuconazole provided a 40% reduction in FHB index and a 23% reduction in DON. However, it was significantly less effective than other treatments; relative to tebuconazole, prothioconazole, metconazole, and prothioconazole+tebuconazole reduced FHB index a further 14-20% and DON a further 25-29% [1].

Fusarium Head Blight Mycotoxin Meta-analysis

Tebuconazole Applications: Data-Driven Scenarios for Optimal Scientific and Industrial Use


Wheat Rust Management Where Propiconazole Alternatives Are Needed

Tebuconazole (e.g., as a 50% EC formulation) is an evidence-supported choice for controlling wheat stem rust (Puccinia graminis f. sp. tritici). Field trials show it provides a high level of control (74.92% reduction in disease incidence after 14 days) and its performance is statistically comparable to propiconazole 25% EC [1]. This makes tebuconazole a suitable procurement option in rotations or mixtures to manage resistance, or as an alternative where propiconazole is unavailable or cost-prohibitive, without sacrificing efficacy against this key pathogen.

Septoria tritici Blotch (STB) Control as Part of a Prothioconazole Mixture

Procurement for STB management should prioritize tebuconazole in formulated mixtures or tank mixes with prothioconazole. European field trials demonstrate that single azoles like tebuconazole have variable and often reduced efficacy against STB populations harboring CYP51 mutations. However, the mixture of prothioconazole + tebuconazole provides significantly more robust and reliable disease control across diverse geographic regions and pathogen sensitivity profiles [2]. This combination is a data-backed strategy for effective resistance management.

Fusarium Head Blight (FHB) and Deoxynivalenol (DON) Reduction in Wheat

For the specific goal of reducing FHB and the mycotoxin DON, tebuconazole should not be used as a standalone active ingredient. A comprehensive meta-analysis shows that while tebuconazole provides some control (40% reduction in FHB index, 23% reduction in DON), it is significantly less effective than prothioconazole, metconazole, or the prothioconazole+tebuconazole mixture [3]. The mixture with prothioconazole offers a 14-20% improvement in FHB control and a 25-29% improvement in DON reduction over tebuconazole alone. Procurement for high FHB risk areas should be based on products containing this synergistic mixture.

Scenarios Requiring Long Soil Residual Activity

When a prolonged duration of protection against soil-borne pathogens is desired, tebuconazole's superior soil persistence becomes a key procurement differentiator. Comparative studies classify tebuconazole as the longest persisting among a wide range of pesticides used in intensive grain farming, with detectable residues remaining in topsoil for 4-19 years after the last application [4][5]. In contrast, other DMIs like epoxiconazole and propiconazole are characterized as 'most likely to disappear from the soil' [4]. This property makes tebuconazole a technically sound choice for applications where extended residual activity is paramount, but it also mandates careful consideration of crop rotation restrictions and environmental fate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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